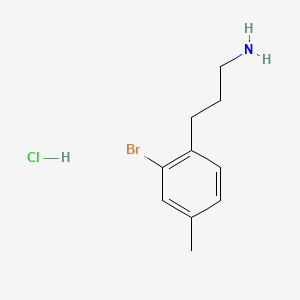
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride is an organic compound that belongs to the class of substituted phenylpropanamines. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring, along with a propan-1-amine side chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride typically involves the bromination of 4-methylpropiophenone followed by reductive amination. The bromination step introduces the bromine atom at the second position of the phenyl ring. The subsequent reductive amination involves the reaction of the brominated intermediate with ammonia or an amine under reducing conditions to form the amine group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-(4-methylphenyl)propan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3-(4-methylphenyl)propan-1-amine.
Substitution: Formation of substituted phenylpropanamines.
Applications De Recherche Scientifique
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4’-methylpropiophenone: Lacks the amine group present in 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15BrClN |
|---|---|
Poids moléculaire |
264.59 g/mol |
Nom IUPAC |
3-(2-bromo-4-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8-4-5-9(3-2-6-12)10(11)7-8;/h4-5,7H,2-3,6,12H2,1H3;1H |
Clé InChI |
RWXSWIPMLHHHFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CCCN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


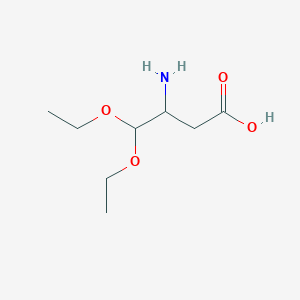
![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)

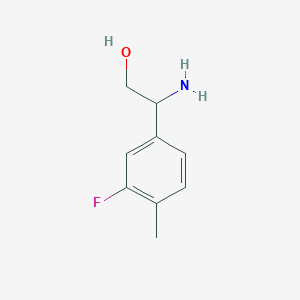
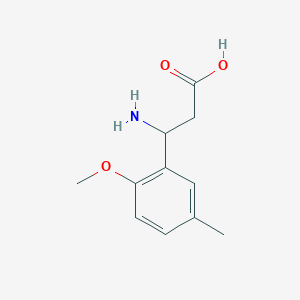
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)
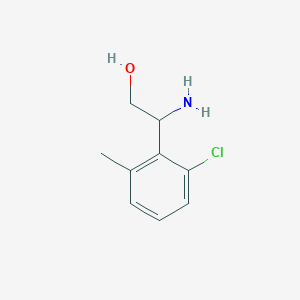
aminehydrochloride](/img/structure/B13549002.png)



